

An In-depth Technical Guide to the Physical Properties of Diethoxyacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethoxyacetonitrile*

Cat. No.: *B056917*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Diethoxyacetonitrile**, a key intermediate in various chemical syntheses. The information is presented to support research, development, and drug discovery activities by offering detailed data, experimental methodologies, and visual representations of its chemical utility.

Core Physical and Chemical Properties

Diethoxyacetonitrile is a colorless liquid with a chemical formula of $C_6H_{11}NO_2$.^{[1][2]} It is classified as a 2,2-dialkoxyalkanenitrile derivative. The quantitative physical properties of **Diethoxyacetonitrile** are summarized in the table below, providing a clear reference for experimental and developmental work.

Property	Value	Conditions
Molecular Formula	<chem>C6H11NO2</chem>	
Molecular Weight	129.16 g/mol	
Density	0.929 g/mL	at 25 °C[3]
Boiling Point	167.7 °C	at 773 mmHg[3]
Melting Point	-19 to -18 °C	[3]
Refractive Index	1.4	at 20 °C (n20/D)[3]
Flash Point	49 °C	Closed cup[3]
Assay	97%	[3]
Form	Liquid	[3]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like **Diethoxyacetonitrile**.

The density of a liquid can be accurately determined using several methods. A common and precise method is the oscillating U-tube method, as outlined in ASTM D4052.[4]

- Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample liquid. The change in frequency is directly related to the density of the liquid.
- Apparatus: A digital density meter with an oscillating U-tube, a temperature control unit, and a syringe for sample injection.
- Procedure:
 - Calibrate the instrument using two standards of known density, such as dry air and distilled water.
 - Equilibrate the instrument's measuring cell to the desired temperature (e.g., 25 °C).

- Inject the **Diethoxyacetronitrile** sample into the U-tube, ensuring no air bubbles are present.
- Allow the sample to reach thermal equilibrium.
- The instrument measures the oscillation period and calculates the density. Modern instruments may also provide a viscosity correction for enhanced accuracy.[4]

Alternatively, a pycnometer or a graduated cylinder and balance can be used for a more classical determination.[5]

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6][7] The Thiele tube method is a common and efficient technique for this measurement.[8]

- Principle: A small sample of the liquid is heated in a tube along with an inverted capillary tube. At the boiling point, a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary at the boiling point temperature.
- Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath).
- Procedure:
 - Fill the small test tube with a small amount of **Diethoxyacetronitrile**.
 - Place the sealed capillary tube, open end down, into the test tube.
 - Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
 - Gently heat the side arm of the Thiele tube.
 - Observe for a continuous stream of bubbles exiting the capillary tube.
 - Remove the heat and allow the apparatus to cool slowly.

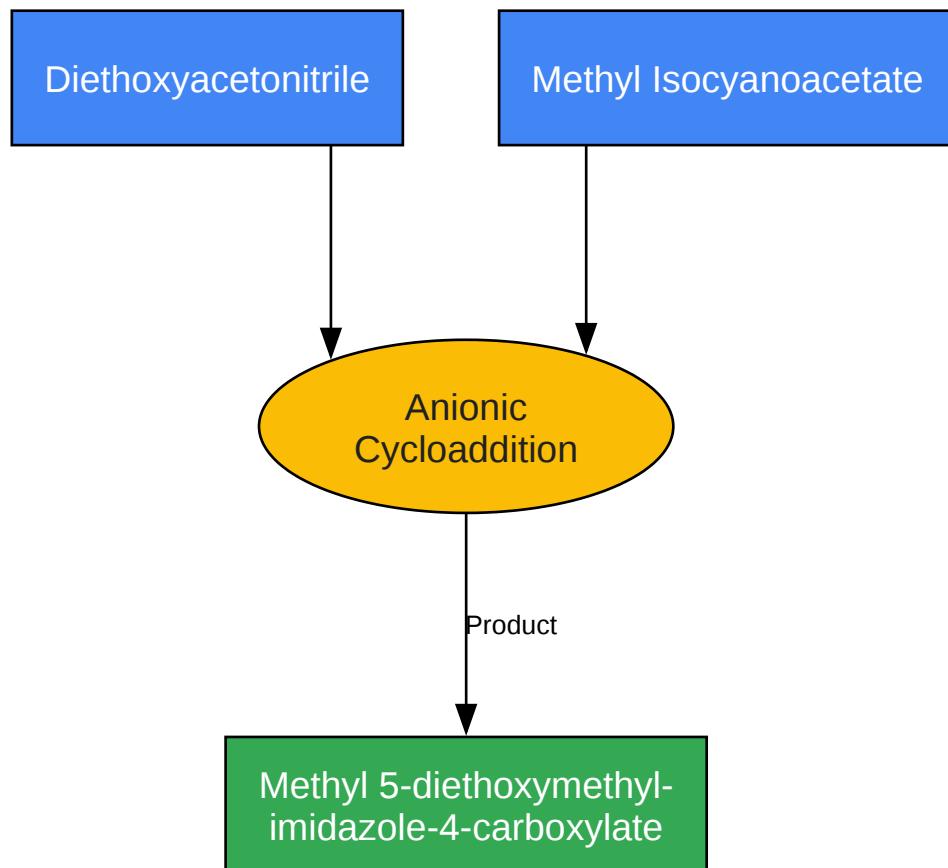
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
- Record the atmospheric pressure at the time of the measurement.

The refractive index is a measure of how much light bends when it passes through the substance. It is a characteristic property and is often used to assess the purity of a sample. The ASTM D1218 standard test method is a widely accepted procedure.[2][3][9]

- Principle: A refractometer measures the critical angle of refraction of a liquid sample, from which the refractive index is calculated.
- Apparatus: A refractometer (e.g., Abbé refractometer), a light source (typically a sodium D-line at 589 nm), and a temperature-controlled water bath.
- Procedure:
 - Calibrate the refractometer using a standard of known refractive index.
 - Ensure the prism surfaces are clean and dry.
 - Apply a few drops of **Diethoxyacetonitrile** to the lower prism.
 - Close the prisms and allow the sample to spread into a thin film.
 - Circulate water from the temperature-controlled bath through the refractometer to maintain the desired temperature (e.g., 20 °C).
 - Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.
 - Read the refractive index from the instrument's scale.

The solubility of a substance in a solvent is a critical parameter. The OECD Test Guideline 105 outlines the flask method for substances with solubility above 10^{-2} g/L.[10][11][12][13][14]

- Principle: An excess amount of the test substance is agitated in a solvent for a prolonged period to achieve equilibrium. The concentration of the substance in the saturated solution is


then determined analytically.

- Apparatus: Flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge or filtration system, and an appropriate analytical instrument (e.g., HPLC, GC, or UV-Vis spectrophotometer).
- Procedure:
 - Add an excess amount of **Diethoxyacetonitrile** to a flask containing the solvent (e.g., water).
 - Seal the flask and place it in a constant temperature shaker bath (e.g., at 20 °C).
 - Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this duration).
 - After equilibration, allow the mixture to stand to let undissolved material settle.
 - Separate the saturated solution from the undissolved **Diethoxyacetonitrile** by centrifugation or filtration.
 - Determine the concentration of **Diethoxyacetonitrile** in the clear aqueous phase using a suitable analytical method.

Chemical Synthesis and Reactivity

Diethoxyacetonitrile is a versatile building block in organic synthesis. A general description of its synthesis involves the reaction of an orthoester with hydrogen cyanide. It is used, for example, in the preparation of imidazole derivatives.

The following diagram illustrates a general synthetic application of **Diethoxyacetonitrile** in the preparation of a substituted imidazole, a common scaffold in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway involving **Diethoxyacetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. petrolube.com [petrolube.com]
- 2. atslab.com [atslab.com]
- 3. store.astm.org [store.astm.org]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. How to Calculate Density | Formula, Units & Examples - Lesson | Study.com [study.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. matestlabs.com [matestlabs.com]
- 10. books.google.cn [books.google.cn]
- 11. filab.fr [filab.fr]
- 12. laboratuar.com [laboratuar.com]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. oecd.org [oecd.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Diethoxyacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056917#physical-properties-of-diethoxyacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

